molecular formula C11H23NO3 B13361704 (1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclopentan-1-ol

(1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclopentan-1-ol

Katalognummer: B13361704
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: XPAHKPULUCTOIA-JPPWEJMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(propan-2-ol) is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring, a hydroxyl group, and two propan-2-ol groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(propan-2-ol) typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentanone with an appropriate amine to form an intermediate, which is then subjected to further reactions to introduce the hydroxyl and propan-2-ol groups. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(propan-2-ol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute hydroxyl groups with halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(propan-2-ol) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism by which 1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(propan-2-ol) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1’-(((1R,2R)-2-Hydroxycyclohexyl)azanediyl)bis(propan-2-ol): Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(butan-2-ol): Similar structure but with butan-2-ol groups instead of propan-2-ol groups.

Uniqueness

1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(propan-2-ol) is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

Molekularformel

C11H23NO3

Molekulargewicht

217.31 g/mol

IUPAC-Name

(1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclopentan-1-ol

InChI

InChI=1S/C11H23NO3/c1-8(13)6-12(7-9(2)14)10-4-3-5-11(10)15/h8-11,13-15H,3-7H2,1-2H3/t8?,9?,10-,11-/m1/s1

InChI-Schlüssel

XPAHKPULUCTOIA-JPPWEJMLSA-N

Isomerische SMILES

CC(CN(CC(C)O)[C@@H]1CCC[C@H]1O)O

Kanonische SMILES

CC(CN(CC(C)O)C1CCCC1O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.